Cyclazodone-d5 is a stable isotope-labeled (SIL) analog of Cyclazodone, a centrally acting stimulant.[1][2] It is specifically designed for use as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][3] The incorporation of five deuterium atoms creates a precise mass shift from the parent compound, enabling reliable differentiation and accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates.[4][5] Its primary function is to correct for variability in sample preparation, injection volume, and matrix-induced ionization effects, which is critical for achieving high accuracy and precision in pharmacokinetic studies, forensic toxicology, and therapeutic drug monitoring.[1][6]
Using a non-isotopic structural analog as an internal standard is a high-risk compromise in quantitative bioanalysis. While less expensive, analogs exhibit different physicochemical properties, leading to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the target analyte, Cyclazodone.[6] These differences prevent the analog from accurately tracking and correcting for analyte loss or matrix effects during sample processing and analysis. A stable isotope-labeled standard like Cyclazodone-d5 is the preferred choice because it co-elutes with the unlabeled analyte and shares nearly identical physical and chemical behavior, ensuring it accurately reflects the analyte's experience from extraction to detection.[6] This near-perfect chemical mimicry is essential for minimizing analytical error and achieving the high levels of accuracy and reproducibility required by regulatory guidelines and for reliable pharmacokinetic modeling.[5][7]
A core requirement for an effective internal standard is near-identical chromatographic behavior with the target analyte.[6] As a stable isotope-labeled analog, Cyclazodone-d5 is designed to have the same retention time as unlabeled Cyclazodone under typical reversed-phase or HILIC LC-MS/MS conditions.[5][6] In contrast, a different, non-isotopic compound used as a structural analog internal standard (e.g., pemoline or another stimulant) will have a distinct retention time.[8] This separation means the analog experiences different matrix effects at the time of elution, failing to accurately correct for signal suppression or enhancement affecting the actual analyte and compromising quantitative accuracy.[9]
| Evidence Dimension | Chromatographic Retention Time |
| Target Compound Data | Co-elutes with the unlabeled analyte (Cyclazodone) |
| Comparator Or Baseline | Structural Analog Standard: Elutes at a different retention time |
| Quantified Difference | ΔRT ≈ 0 (for Cyclazodone-d5 vs Cyclazodone); ΔRT ≠ 0 (for structural analog vs Cyclazodone) |
| Conditions | Standard LC-MS/MS bioanalytical methods |
Co-elution ensures that both the standard and the analyte are subjected to the same matrix interferences, which is critical for accurate quantification in complex samples like blood and plasma.
Cyclazodone-d5 provides a distinct mass-to-charge (m/z) signal that is clearly resolved from the unlabeled compound. The molecular weight of Cyclazodone is 216.24 g/mol , while Cyclazodone-d5 is 221.27 g/mol .[1][10] This +5 Dalton mass difference allows for the selection of unique precursor and product ion transitions in a multiple reaction monitoring (MRM) assay, eliminating signal overlap or crosstalk between the analyte and the internal standard.[4][11] This clean separation is fundamental to the precision of isotope dilution mass spectrometry, ensuring that the detector response for the standard is not contaminated by the analyte's signal, a prerequisite for a validated bioanalytical method.
| Evidence Dimension | Molecular Weight ( g/mol ) |
| Target Compound Data | 221.27 |
| Comparator Or Baseline | Cyclazodone (unlabeled): 216.24 |
| Quantified Difference | +5.03 Da |
| Conditions | Mass Spectrometry Analysis |
A clear mass difference prevents analytical interference between the standard and the analyte, ensuring the generated quantitative data is accurate and reliable.
The primary metabolic pathway for N-alkylated pemoline derivatives like N-methyl-cyclazodone is N-dealkylation, mediated by cytochrome P450 enzymes such as CYP2A6.[12][13] The deuterium labels in Cyclazodone-d5 are placed on the phenyl ring, a site not typically associated with primary metabolism for this class of compounds.[1] This strategic placement minimizes the risk of a significant deuterium kinetic isotope effect (KIE), where the heavier C-D bond would slow the rate of metabolism compared to the C-H bond of the parent drug.[14][15] An internal standard with a significant KIE would be eliminated at a different rate than the analyte, violating a key assumption of its use and leading to inaccurate pharmacokinetic calculations.[16] By avoiding labeling at metabolically active sites, Cyclazodone-d5 is more likely to exhibit a pharmacokinetic profile that faithfully tracks the parent compound.
| Evidence Dimension | Deuterium Label Position |
| Target Compound Data | Phenyl ring (C2-C6 positions) |
| Comparator Or Baseline | Hypothetical N-cyclopropyl-d4 labeled analog |
| Quantified Difference | Labeling is distal to the primary N-dealkylation metabolic site, minimizing potential for KIE. |
| Conditions | In vivo or in vitro metabolism (e.g., liver microsomes) |
Proper label placement ensures the deuterated standard and the parent drug are metabolized and cleared at the same rate, which is essential for accurate determination of pharmacokinetic parameters like half-life and clearance.
In forensic and anti-doping laboratories, unambiguous identification and precise quantification of prohibited substances are paramount. The clear mass shift and co-eluting properties of Cyclazodone-d5 enable robust, defensible LC-MS/MS methods for detecting Cyclazodone in urine or blood, meeting the stringent requirements for analytical validation in these regulated fields.[5][9]
For researchers studying the ADME (absorption, distribution, metabolism, and excretion) properties of Cyclazodone, Cyclazodone-d5 serves as the gold-standard internal standard.[5] Its ability to correct for analytical variability ensures the accurate determination of key PK parameters such as clearance, volume of distribution, and half-life, which is critical for dose-finding and safety assessment.[16]
When assessing bioequivalence or investigating potential drug-drug interactions, high-precision measurement of the parent drug concentration is essential. The use of Cyclazodone-d5 ensures that observed changes in drug levels are due to physiological effects, not analytical artifacts, providing reliable data for regulatory submissions and clinical decision-making.[7]